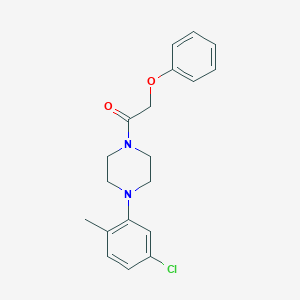
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one is a useful research compound. Its molecular formula is C19H21ClN2O2 and its molecular weight is 344.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one, also known by its CAS number 1119391-88-6, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a piperazine ring substituted with a chloro-methylphenyl group and a phenoxyethanone moiety. This structure is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O2 |
| Molecular Weight | 344.84 g/mol |
| CAS Number | 1119391-88-6 |
Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It acts as a selective antagonist at certain serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has shown potential in modulating dopaminergic pathways, making it relevant for conditions like schizophrenia and depression.
Key Mechanisms:
- Serotonin Receptor Modulation : Interacts with 5-HT receptors, influencing mood and anxiety levels.
- Dopamine Pathway Interaction : May affect dopaminergic neurotransmission, impacting psychotic disorders.
Antidepressant and Anxiolytic Effects
In preclinical studies, this compound has demonstrated significant antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and the tail suspension test (TST), which measure behavioral despair.
Neuroprotective Properties
Emerging evidence suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to mitigate oxidative stress and inflammation is under investigation.
Case Studies and Research Findings
A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antidepressant Activity :
- Neuroprotection Against Oxidative Stress :
- Pharmacokinetics Study :
Applications De Recherche Scientifique
Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one." However, the available data does provide some basic information about the compound.
Basic Information
- Name: this compound is the compound's name .
- Other Names: It is also known as 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethan-1-one or Ethanone, 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-phenoxy- .
- CAS Number: The CAS number is 1119391-88-6 .
- Molecular Formula: Its molecular formula is C19H21ClN2O2 .
- Molecular Weight: The molecular weight is 344.84 g/mol .
Related Research
While direct applications for the compound are not listed, some search results mention related compounds or similar structures used in scientific research:
- GPCR Modulators: Some research explores allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .
- Anti-bacterial Agents: Research includes the synthesis, characterization, and antibacterial activity of related compounds .
- Anti-convulsant Activity: Some synthesized compounds have been evaluated for anticonvulsant activity .
Potential Suppliers
Propriétés
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-15-7-8-16(20)13-18(15)21-9-11-22(12-10-21)19(23)14-24-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEPHMLELVXDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













